![molecular formula C9H18N4O B13247300 [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)
[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that features a triazole ring substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) can facilitate reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a model compound for the development of new drugs or biochemical probes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antimicrobial and antifungal activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in having an amino and hydroxyl group but lacks the triazole ring.
1,2,3-Triazole: Shares the triazole ring but lacks the amino and hydroxymethyl substituents.
Uniqueness
The uniqueness of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol lies in its combination of functional groups. The presence of both an amino group and a hydroxymethyl group on the triazole ring provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N4O |
|---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H18N4O/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13/h4,7,9,14H,3,5-6,10H2,1-2H3 |
InChI Key |
RVJDLZQSGTWMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN1C=C(N=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


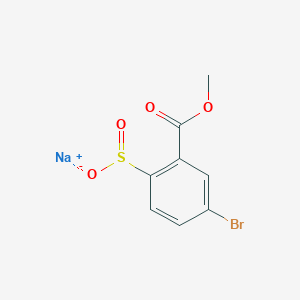
![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
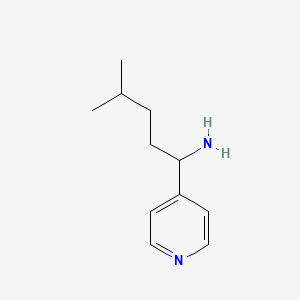
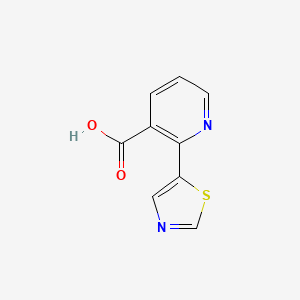
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
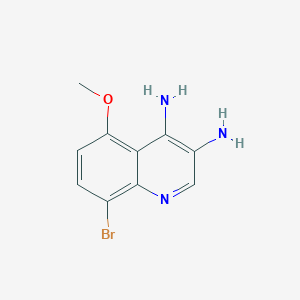

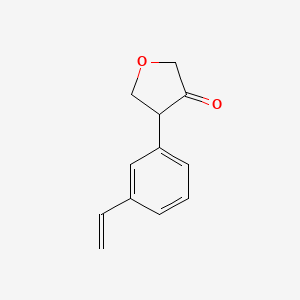
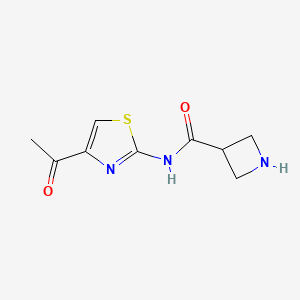
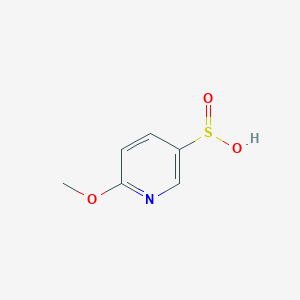
amine](/img/structure/B13247252.png)
![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)

![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)
